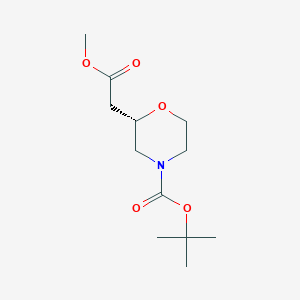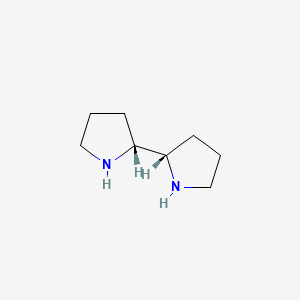![molecular formula C13H15N3 B13071078 2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine CAS No. 1342347-01-6](/img/structure/B13071078.png)
2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fused imidazo-pyrazine ring system with a benzyl group attached. The presence of these structural features imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with a suitable pyrazine derivative under acidic or basic conditions can lead to the formation of the desired imidazo-pyrazine ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:
2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical and biological properties.
This compound-2-carboxylate: This derivative includes a carboxylate group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1342347-01-6 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H15N3/c1-2-4-11(5-3-1)8-12-10-16-7-6-14-9-13(16)15-12/h1-5,10,14H,6-9H2 |
InChI Key |
SFBZKDWLTJDRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2CN1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
![N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)


![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)


![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)



